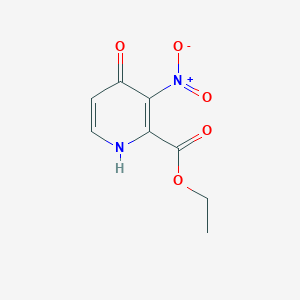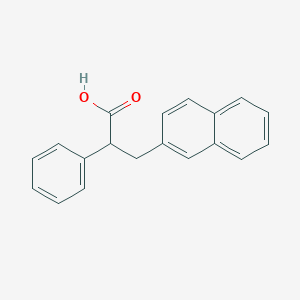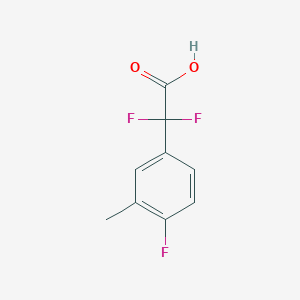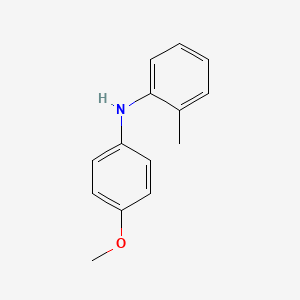![molecular formula C26H22O2 B12282593 (1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique binaphthalene structure, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.
Protection of Hydroxyl Groups: The hydroxyl groups of 1,1’-binaphthalene-2,2’-diol are protected using suitable protecting groups such as silyl ethers.
Formation of Propen-1-ol Groups: The protected binaphthalene derivative is then subjected to a reaction with propen-1-ol under specific conditions to introduce the propen-1-ol groups.
Deprotection: Finally, the protecting groups are removed to yield the desired (1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process may also include steps for purification and crystallization to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propen-1-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
(1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which (1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) exerts its effects involves its interaction with specific molecular targets. The binaphthalene structure allows for precise binding to chiral centers in substrates, facilitating asymmetric reactions. The propen-1-ol groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,1’R)-1,1’-Binaphthalene-2,2’-diol: A precursor to the compound, used in similar applications.
(S)-Binaphthol: Another chiral compound with applications in asymmetric synthesis.
®-1,1’-Bi-2-naphthol: Used as a chiral ligand in various catalytic processes.
Uniqueness
(1R,1’R)-1,1’-[(S)-[1,1’-Binaphthalene]-2,2’-diyl]bis(2-propen-1-ol) is unique due to its specific stereochemistry and the presence of propen-1-ol groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H22O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[1-[2-(1-hydroxyprop-2-enyl)naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2 |
InChI Key |
OXTCAIAYEXTSKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
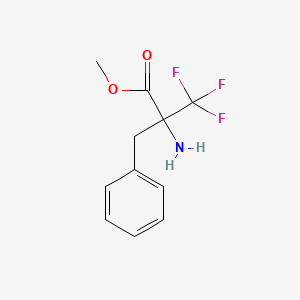
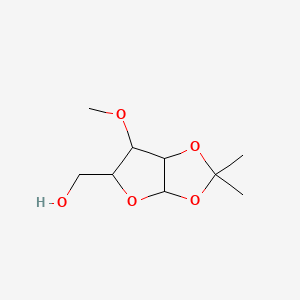


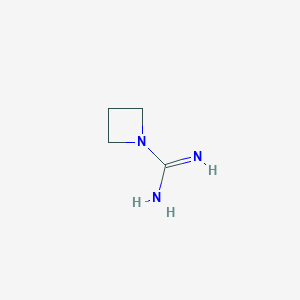

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
